molecular formula C30H32N6O4S2 B2760271 N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 309968-30-7

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2760271
CAS No.: 309968-30-7
M. Wt: 604.74
InChI Key: GWOAEPJXKBODEB-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group.
  • A thioether linkage at position 5, connected to a 2-(indolin-1-yl)-2-oxoethyl moiety.
  • A benzamide group at position 3 of the triazole, modified with a dimethylsulfamoyl substituent on the phenyl ring.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O4S2/c1-20-9-10-21(2)26(17-20)36-27(18-31-29(38)23-11-13-24(14-12-23)42(39,40)34(3)4)32-33-30(36)41-19-28(37)35-16-15-22-7-5-6-8-25(22)35/h5-14,17H,15-16,18-19H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOAEPJXKBODEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS No. 394241-82-8) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a 1,2,4-triazole ring and a sulfamoyl group. Its molecular formula is C28H27N5O2SC_{28}H_{27}N_{5}O_{2}S with a molecular weight of 497.6 g/mol. The structure can be summarized as follows:

Property Value
Molecular FormulaC28H27N5O2S
Molecular Weight497.6 g/mol
CAS Number394241-82-8

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.98 μg/mL for similar compounds in the indole series, suggesting that modifications to the structure may enhance its antibacterial properties .

Antifungal Activity

The compound also exhibits antifungal properties against Candida albicans and other fungal pathogens. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis, which is critical for fungal cell viability .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated significant antiproliferative effects against breast cancer and lung cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interference with key signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes involved in bacterial and fungal metabolism.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • A study reported that derivatives with similar structures exhibited significant antibacterial activity against M. tuberculosis , indicating potential for anti-tubercular applications .
    Compound Target Bacteria MIC (μg/mL)
    Indolylquinazolinone 3kMRSA0.98
    Indolylquinazolinone 3zM. tuberculosis10
  • Another investigation focused on the anticancer properties of indole-based compounds, revealing that modifications could enhance cytotoxicity against various cancer cell lines .

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • 1,2,4-Triazole Ring : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.
  • Dimethylsulfamoyl Group : Enhances solubility and bioavailability, which is crucial for drug formulation.
  • Indolin Derivative : Associated with anticancer properties, making it a candidate for cancer therapy.

Anticancer Activity

Research has indicated that compounds with indolin and triazole moieties exhibit significant anticancer properties. The presence of the indolin group in N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suggests potential effectiveness against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival.

Antimicrobial Properties

The triazole ring is well-known for its antimicrobial effects. Compounds containing this structure have been developed as antifungal agents. Preliminary studies suggest that this compound may exhibit similar activity against pathogenic fungi and bacteria.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes involved in disease processes has been explored. For instance, the sulfamoyl group may interact with enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases and cancer. Research into similar compounds has demonstrated their ability to inhibit COX enzymes effectively.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with triazole derivatives.
Study 2 Antifungal PropertiesFound effective inhibition against Candida species using similar triazole compounds.
Study 3 Enzyme InhibitionShowed potential COX inhibition leading to reduced inflammation markers in vitro.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The 1,2,4-triazole core is shared with compounds in (e.g., S-alkylated triazoles with phenylsulfonyl groups) but differs from:

  • Thiadiazoles : describes N-(thiadiazol-2-ylidene)-benzamide derivatives (e.g., compound 6 ), which replace the triazole with a thiadiazole ring, altering electronic properties and tautomeric behavior .
  • Triazines : highlights 1,3,5-triazine-based compounds with imidazolidin-2-ylidene substituents, offering distinct hydrogen-bonding capabilities .

Substituent Analysis

Key Substituent Comparisons:
Compound Class (Source) Core Structure Key Substituents Functional Impact
Target Compound 1,2,4-Triazole 2,5-Dimethylphenyl, indolin-1-yl-oxoethyl thioether, dimethylsulfamoyl benzamide Enhanced lipophilicity (methyl groups), potential kinase inhibition (indole).
S-Alkylated Triazoles () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, halogenated acetophenones Electron-withdrawing effects (sulfonyl, halogens) improve metabolic stability .
Thiadiazole-Benzamides () Thiadiazole Isoxazolyl, acetylpyridinyl, ester groups Increased π-π stacking (aromatic substituents); ester groups enhance solubility .
Triazine Derivatives () 1,3,5-Triazine Imidazolidin-2-ylidene, sulfamoyl Rigid planar structure for DNA intercalation or enzyme binding .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O (amide) and C=S (thioether) stretches near 1660–1680 cm⁻¹ and 1240–1255 cm⁻¹, respectively, based on ’s triazole-thiones .
  • Thiadiazole Analogs () : Show C=O bands at 1605–1719 cm⁻¹ and absence of S-H stretches (~2500–2600 cm⁻¹), confirming thione tautomers .

Nuclear Magnetic Resonance (NMR)

  • Target Compound : Anticipated aromatic proton signals (δ 7.2–8.3 ppm) and methyl groups (δ 2.0–2.6 ppm), aligning with ’s triazole derivatives (e.g., δ 7.47–8.35 ppm for Ar-H) .
  • Triazine Derivatives () : Exhibit distinct imidazolidin-2-ylidene proton environments (δ 3.5–4.5 ppm for CH₂ groups) .

Data Table: Comparative Analysis of Key Compounds

Compound ID/Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Synthesis Yield IR Spectral Features (cm⁻¹) Source
Target Compound 1,2,4-Triazole 2,5-Dimethylphenyl, dimethylsulfamoyl benzamide Not reported Not reported Predicted: 1660 (C=O), 1250 (C=S) N/A
8a () Thiadiazole Acetylpyridinyl, benzamide 414.49 80% 1679 (C=O), 1605 (C=O)
Compound 10 () 1,2,4-Triazole 4-Fluorophenyl, phenylsulfonyl Not reported Not reported 1247–1255 (C=S), no C=O
ML-000686132 () 1,2,4-Triazole Benzyl, hydroxyamino-oxoethyl, methoxybenzamide Not reported Not reported Not reported

Q & A

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence target binding?

  • Methodological Answer :
  • Crystallography : Resolve interactions (e.g., triazole N2 with kinase hinge region) .
  • DFT calculations : Gaussian 09 computes electrostatic potential surfaces; indolinyl groups participate in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
  • Mutagenesis : Ala-scanning of target proteins identifies critical residues (e.g., Lys123 for hydrogen bonding to sulfamoyl) .

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